Cas no 14611-34-8 (Tris(carbobenzoxy)-L-arginine)
Tris(carbobenzoxy)-L-arginine Chemical and Physical Properties
Names and Identifiers
-
- Tris(carbobenzoxy)-L-arginine
- Cbz-Arg(Cbz)2-OH
- (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-bis((benzyloxy)carbonyl)guanidino)pentanoic acid
- Nα,Nω,Nω'-Tris-Z-L-arginine
- Z-Arg(Tos)-OH
- Z-Arg(Z)?-OH
- Z-ARG(Z)2-OH
- (Cbz)3Arg-OH
- Cbz-Arg(Z)2-OH
- N-α,N-ω-,N-ω′-Tri-Z-L-arginine
- Tri-Cbz-L-Arginine
- tris-Z-arginine
- TRI-Z-D-ARGININE
- TRI-Z-L-ARGININE
- Z-ARG(DI-Z)-OH
- Z-Arg(Z2)-OH
- Z-ARGININE(Z)2-OH
- Z-L-ARG(Z2)-OH
- Tris(Benzyloxycarbonyl)-L-arginine
- Z-Arg(Z)
- Z-ARG(Z)2-OH NA
- (2R)-2-(Phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimid
- NS00053886
- N2,Nw,Nd-tris((benzyloxy)carbonyl)-L-arginine
- (2S)-5-{[(BENZYLOXY)CARBONYL]({[(BENZYLOXY)CARBONYL]AMINO}METHANIMIDOYL)AMINO}-2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOIC ACID
- DTXSID301104995
- H11372
- 12-(Phenylmethyl) (10S)-10-carboxy-5-imino-3-oxo-1-phenyl-6-[(phenylmethoxy)carbonyl]-2-oxa-4,6,11-triazadodecan-12-oate
- Tris(benzyloxycarbonyl)arginine
- Z-L-Arg(Z)2-OH
- 2-Oxa-4,6,11-triazadodecan-12-oic acid, 10-carboxy-5-imino-3-oxo-1-phenyl-6-[(phenylmethoxy)carbonyl]-, 12-(phenylmethyl) ester, (10S)-
- AS-75201
- Z-Arg(Z)-OH
- MFCD00038693
- AKOS016002217
- 14611-34-8
- (2S)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid
- YSGAXJCIEJGVFV-VWLOTQADSA-N
-
- MDL: MFCD00038693
- Inchi: 1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m0/s1
- InChI Key: YSGAXJCIEJGVFV-VWLOTQADSA-N
- SMILES: OC([C@H](CCCN(C(=O)OCC1C=CC=CC=1)C(=N)NC(=O)OCC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 576.22200
- Monoisotopic Mass: 576.222
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 42
- Rotatable Bond Count: 16
- Complexity: 896
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 4.9
- Topological Polar Surface Area: 170
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.2700
- Melting Point: 134.0 to 137.0 deg-C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.595
- PSA: 167.35000
- LogP: 5.52770
- Solubility: Not determined
Tris(carbobenzoxy)-L-arginine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:-15°C
Tris(carbobenzoxy)-L-arginine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84140-5g |
Z-Arg(Z)2-OH |
14611-34-8 | 98% | 5g |
¥2418.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84140-1g |
Z-Arg(Z)2-OH |
14611-34-8 | 98% | 1g |
¥898.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029439-1g |
Tris(carbobenzoxy)-L-arginine |
14611-34-8 | 98% | 1g |
¥131 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029439-5g |
Tris(carbobenzoxy)-L-arginine |
14611-34-8 | 98% | 5g |
¥570 | 2024-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100428-5g |
Tris(carbobenzoxy)-L-arginine |
14611-34-8 | 98% | 5g |
¥519.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100428-1g |
Tris(carbobenzoxy)-L-arginine |
14611-34-8 | 98% | 1g |
¥129.90 | 2023-09-01 | |
| Chemenu | CM119739-25g |
(S)-2-(Cbz-amino)-5-[1,3-bis(Cbz)guanidino]pentanoic Acid |
14611-34-8 | 95% | 25g |
$211 | 2021-06-09 | |
| AAPPTec | AZR106-5g |
Z-Arg(Z)2-OH |
14611-34-8 | 5g |
$70.00 | 2024-07-19 | ||
| AAPPTec | AZR106-25g |
Z-Arg(Z)2-OH |
14611-34-8 | 25g |
$260.00 | 2024-07-19 | ||
| Chemenu | CM119739-25g |
(S)-2-(Cbz-amino)-5-[1,3-bis(Cbz)guanidino]pentanoic Acid |
14611-34-8 | 95% | 25g |
$*** | 2023-03-30 |
Tris(carbobenzoxy)-L-arginine Suppliers
Tris(carbobenzoxy)-L-arginine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Tris(carbobenzoxy)-L-arginine
Recent Advances in the Application of Tris(carbobenzoxy)-L-arginine (CAS: 14611-34-8) in Chemical Biology and Pharmaceutical Research
Tris(carbobenzoxy)-L-arginine (CAS: 14611-34-8) is a chemically modified derivative of L-arginine, widely recognized for its role in peptide synthesis and as a protective group in organic chemistry. Recent studies have highlighted its expanding applications in chemical biology and pharmaceutical research, particularly in the development of novel therapeutics and biochemical tools. This research brief synthesizes the latest findings on the compound, focusing on its synthesis, mechanism of action, and emerging applications in drug discovery and biomedical research.
One of the most significant advancements in the use of Tris(carbobenzoxy)-L-arginine is its application in the synthesis of peptide-based drugs. Researchers have leveraged its carbobenzoxy (Cbz) protecting groups to facilitate the stepwise construction of complex peptides with high precision. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of arginine-rich peptides, which exhibit potent antimicrobial and anti-inflammatory properties. The study underscored the compound's stability under various reaction conditions, making it a versatile tool for peptide chemists.
In addition to its synthetic applications, Tris(carbobenzoxy)-L-arginine has been investigated for its role in modulating enzymatic activity. Recent research has shown that the compound can act as a competitive inhibitor of certain proteases, including trypsin-like enzymes. This inhibitory effect has been exploited in the design of protease inhibitors with potential therapeutic applications in diseases such as cancer and viral infections. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported the development of a series of Cbz-arginine derivatives that selectively inhibit the SARS-CoV-2 main protease, offering a promising avenue for antiviral drug development.
Another area of growing interest is the use of Tris(carbobenzoxy)-L-arginine in the development of biochemical probes. Its ability to selectively bind to arginine-recognizing domains in proteins has made it a valuable tool for studying protein-protein interactions. A recent preprint on bioRxiv detailed the use of Cbz-arginine conjugates to map the binding sites of PDZ domains, which are critical in cellular signaling pathways. This approach provides new insights into the molecular mechanisms underlying diseases such as neurodegenerative disorders and cancer.
Despite its promising applications, challenges remain in the large-scale production and optimization of Tris(carbobenzoxy)-L-arginine. Recent efforts have focused on improving its synthetic yield and purity, as highlighted in a 2023 review in Organic Process Research & Development. Advances in green chemistry and catalytic methods have shown potential in addressing these challenges, paving the way for broader adoption of the compound in industrial and academic settings.
In conclusion, Tris(carbobenzoxy)-L-arginine (CAS: 14611-34-8) continues to be a cornerstone in chemical biology and pharmaceutical research. Its versatility in peptide synthesis, enzyme inhibition, and biochemical probing underscores its importance in the development of next-generation therapeutics and research tools. Future studies are expected to further explore its potential in targeted drug delivery and personalized medicine, solidifying its role in advancing biomedical science.
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